3-Chloro-5-fluoroisoquinoline-4-carbonitrile
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Overview
Description
3-Chloro-5-fluoroisoquinoline-4-carbonitrile is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the isoquinoline ring, along with a nitrile group at the fourth position. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoroisoquinoline-4-carbonitrile typically involves multi-step organic reactionsFor instance, a reaction involving the chlorination and fluorination of isoquinoline can be followed by a nucleophilic substitution to introduce the nitrile group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents that facilitate the desired transformations. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Chloro-5-fluoroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-5-fluoroisoquinoline-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-4-fluoroisoquinoline: Similar structure but with different positioning of the fluorine atom.
5-Chloro-3-fluoroisoquinoline: Another isomer with chlorine and fluorine atoms at different positions.
Fluoroquinolines: A broader class of compounds with fluorine atoms on the quinoline ring.
Uniqueness: 3-Chloro-5-fluoroisoquinoline-4-carbonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H4ClFN2 |
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Molecular Weight |
206.60 g/mol |
IUPAC Name |
3-chloro-5-fluoroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-10-7(4-13)9-6(5-14-10)2-1-3-8(9)12/h1-3,5H |
InChI Key |
FXNAVYXWLVAWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C(=C1)F)C#N)Cl |
Origin of Product |
United States |
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